N-(3-Phenylallylidene)-9H-fluoren-2-amine
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Overview
Description
N-(3-Phenylallylidene)-9H-fluoren-2-amine is an organic compound that features a fluorenyl group attached to a phenylpropene imine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylallylidene)-9H-fluoren-2-amine typically involves the condensation of 9H-fluoren-2-amine with cinnamaldehyde under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(3-Phenylallylidene)-9H-fluoren-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The fluorenyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
Oxidation: Oxidized derivatives of the fluorenyl and phenyl groups.
Reduction: Corresponding amines.
Substitution: Various substituted fluorenyl and phenyl derivatives.
Scientific Research Applications
N-(3-Phenylallylidene)-9H-fluoren-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(3-Phenylallylidene)-9H-fluoren-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-N-{4-[(E)-phenyldiazenyl]phenyl}-9H-fluoren-2-amine
- 9,9-Dimethyl-9H-fluoren-2-yl derivatives
Uniqueness
N-(3-Phenylallylidene)-9H-fluoren-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
CAS No. |
5439-53-2 |
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Molecular Formula |
C22H17N |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(E)-N-(9H-fluoren-2-yl)-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C22H17N/c1-2-7-17(8-3-1)9-6-14-23-20-12-13-22-19(16-20)15-18-10-4-5-11-21(18)22/h1-14,16H,15H2/b9-6+,23-14? |
InChI Key |
KNNZYQMTSPFAGR-NNQNRFHUSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N=CC=CC4=CC=CC=C4 |
Isomeric SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N=C/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N=CC=CC4=CC=CC=C4 |
Pictograms |
Irritant |
Origin of Product |
United States |
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